

A Spectroscopic Comparison of 3-Nitrobenzaldoxime and Its Derivatives

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Compound of Interest

Compound Name: 3-Nitrobenzaldoxime

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **3-Nitrobenzaldoxime** and its related derivatives. By presenting key experimental data and methodologies, this document aims to serve as a valuable resource for the characterization and analysis of this important class of compounds. The spectroscopic techniques covered include Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for **3-Nitrobenzaldoxime** and its precursor, 3-Nitrobenzaldehyde. These compounds are foundational for understanding the spectral characteristics of this class. The data for other derivatives can be extrapolated based on the electronic effects of various substituents on the aromatic ring.

Compound	Spectroscopic Technique	Key Data Points
3-Nitrobenzaldoxime	UV-Vis	λ_{max} ~250 nm (strong, $\pi \rightarrow \pi^*$ of nitrobenzene moiety), ~300 nm (weaker, $n \rightarrow \pi^*$ of nitro group), ~350 nm (weak, $n \rightarrow \pi^*$ of oxime)[1][2]
IR (cm ⁻¹)	~3300 (O-H stretch, broad), ~3100 (aromatic C-H stretch), ~1610 (C=N stretch), 1530 & 1350 (asymmetric and symmetric NO ₂ stretch), ~940 (N-O stretch)[3][4]	
¹ H NMR (ppm)	δ ~8.1 (s, 1H, CH=N), δ ~7.5-8.5 (m, 4H, aromatic), δ ~11.0 (s, 1H, N-OH)	
¹³ C NMR (ppm)	δ ~148 (C=N), δ ~120-150 (aromatic carbons), δ ~148.5 (C-NO ₂)	
Mass Spec (m/z)	M ⁺ peak at ~166.04, corresponding to the molecular weight of C ₇ H ₆ N ₂ O ₃ [5]	
3-Nitrobenzaldehyde	UV-Vis	λ_{max} ~250 nm (strong, $\pi \rightarrow \pi^*$ of nitrobenzene moiety), ~300 nm (weaker, $n \rightarrow \pi^*$ of nitro group), ~350 nm (weak, $n \rightarrow \pi^*$ of aldehyde)
IR (cm ⁻¹)	~3100 (aromatic C-H stretch), ~2850 & ~2750 (aldehyde C-H stretch), ~1710 (C=O stretch), 1530 & 1350 (asymmetric and symmetric NO ₂ stretch)	
¹ H NMR (ppm)	δ ~10.1 (s, 1H, CHO), δ ~7.7-8.8 (m, 4H, aromatic)	

¹³ C NMR (ppm)	δ ~192 (C=O), δ ~125-150 (aromatic carbons), δ ~148.5 (C-NO ₂)
Mass Spec (m/z)	M ⁺ peak at ~151.03, corresponding to the molecular weight of C ₇ H ₅ NO ₃

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard practices for the analysis of aromatic and nitro-containing organic compounds.

UV-Vis Spectroscopy

- **Sample Preparation:** A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. A series of dilutions are then made to obtain concentrations in the range of 1-10 µg/mL.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Data Acquisition:** The spectrophotometer is first blanked using the solvent. The absorbance of each diluted sample is then measured over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λ_{max}) is recorded.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the compound (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.

- **Data Acquisition:** A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. The sample spectrum is then acquired, typically in the range of 4000-400 cm^{-1} . The positions of the characteristic absorption bands are reported in wavenumbers (cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired. For ^1H NMR, key parameters include the number of scans, relaxation delay, and pulse width. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

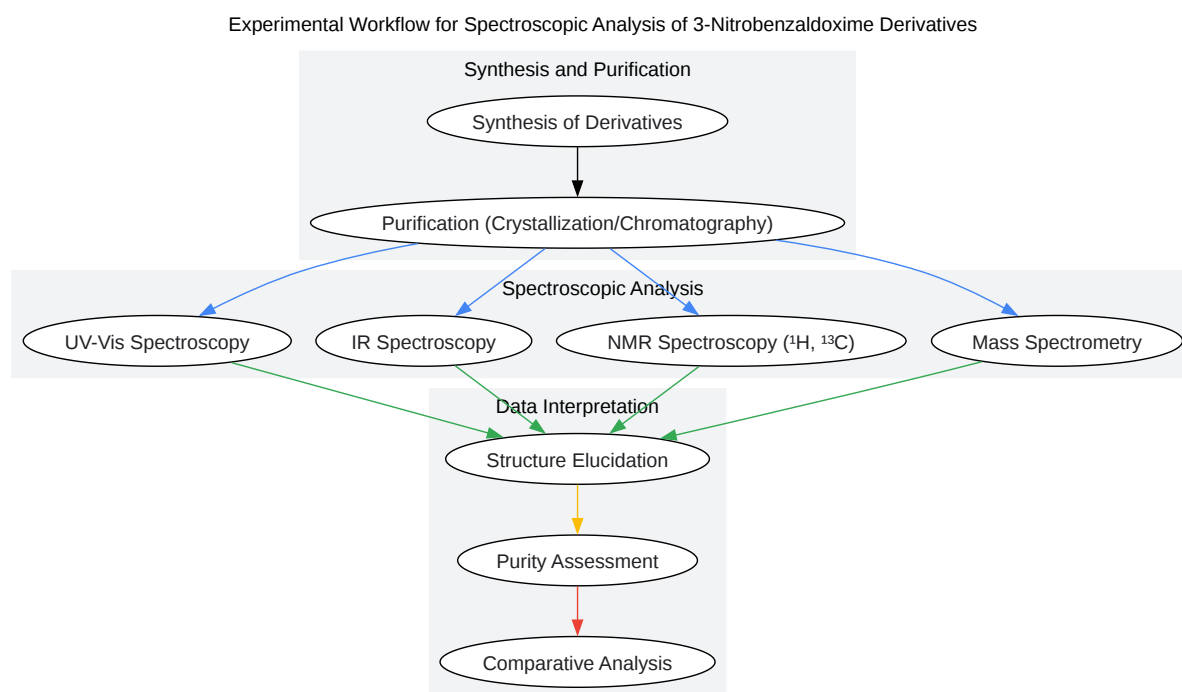
Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
- **Data Acquisition:** The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of **3-Nitrobenzaldoxime** and its derivatives.

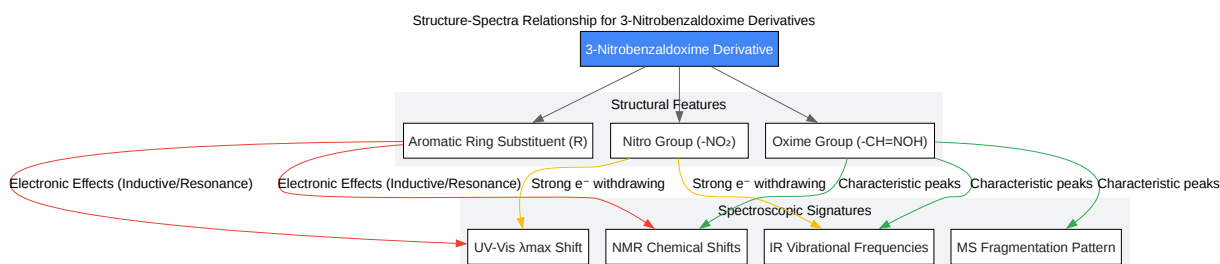


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Caption: Workflow for synthesis, purification, and spectroscopic analysis.

Logical Relationship of Spectroscopic Features

This diagram illustrates the logical connections between the chemical structure of substituted **3-Nitrobenzaldoxime** derivatives and their expected spectroscopic signatures.

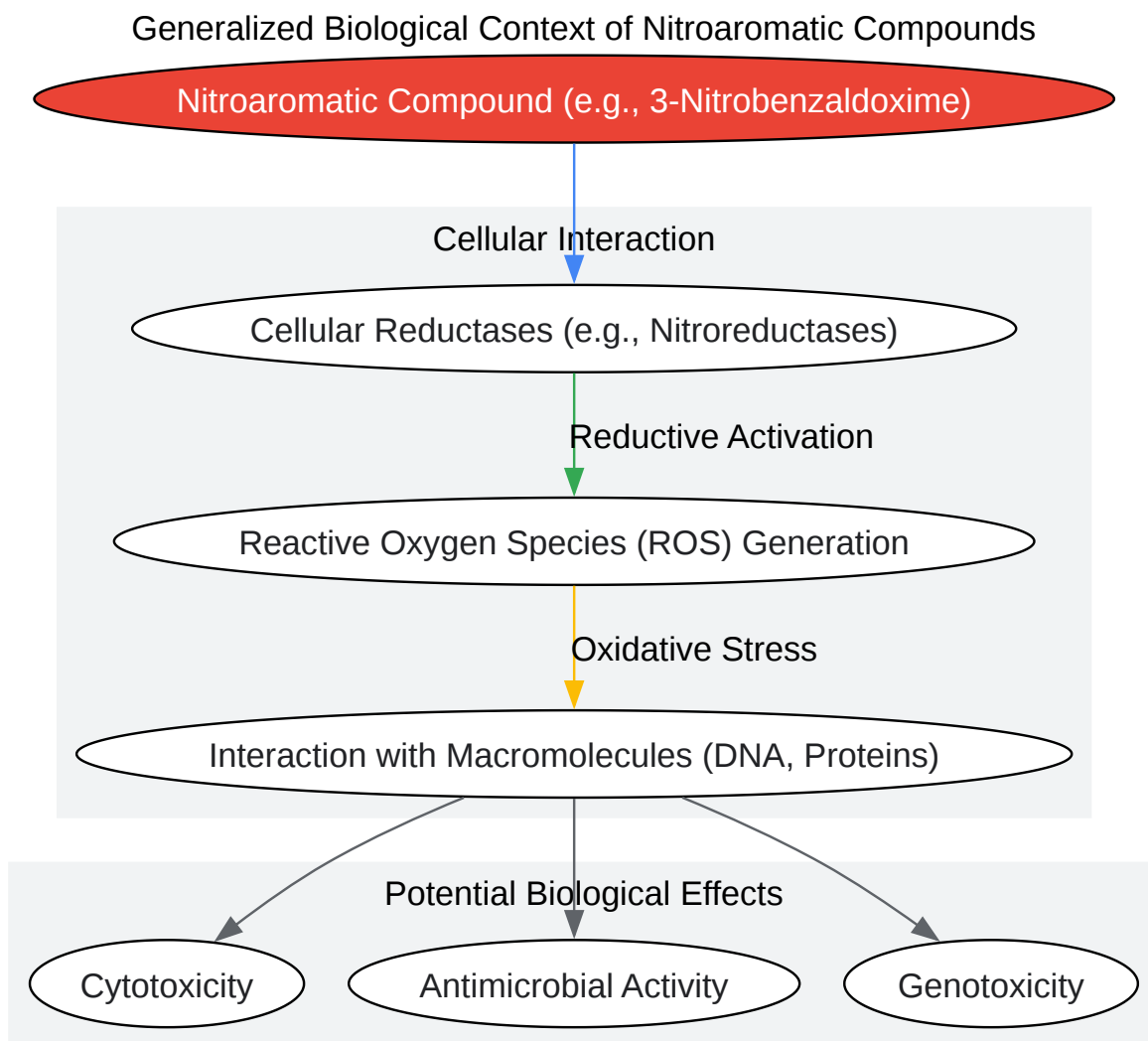


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Caption: Relationship between structure and spectroscopic data.

Biological Activity Context

While specific signaling pathways for **3-Nitrobenzaldehyde** are not extensively documented, nitroaromatic compounds, in general, are known to participate in various biological activities, often involving redox cycling. The following diagram provides a generalized context for the potential biological interactions of such compounds.



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Caption: Potential biological interactions of nitroaromatic compounds.

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